Boc-2,6-Difluoro-D-Phenylalanine
Description
Boc-2,6-Difluoro-D-Phenylalanine is a fluorinated, Boc-protected derivative of the non-natural D-configuration phenylalanine. This compound is structurally characterized by fluorine substituents at the 2- and 6-positions of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. Such modifications are often employed in peptide synthesis and medicinal chemistry to enhance metabolic stability, modulate electronic properties, or influence binding interactions in target systems.
Properties
Molecular Weight |
301.29 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The closest analog to Boc-2,6-Difluoro-D-Phenylalanine is its 2,5-difluoro isomer (Boc-2,5-Difluoro-D-Phenylalanine, CAS 261380-31-8). Both compounds share identical molecular formulas (C₁₄H₁₇F₂NO₄) and molecular weights (301.3 g/mol), but differ in fluorine substitution patterns. Key distinctions arise in steric and electronic effects due to the fluorine positions:
- 2,5-Difluoro isomer : Fluorines at the 2- and 5-positions result in meta-substitution, which may reduce steric hindrance compared to the 2,6-isomer.
| Property | This compound | Boc-2,5-Difluoro-D-Phenylalanine |
|---|---|---|
| CAS Number | Not available | 261380-31-8 |
| Purity | Not reported | 97% |
| Storage Conditions | Likely refrigerated (inferred) | Refrigerated |
| Molecular Formula | C₁₄H₁₇F₂NO₄ | C₁₄H₁₇F₂NO₄ |
| Molecular Weight | 301.3 g/mol | 301.3 g/mol |
Comparison with Non-Fluorinated Analogs
Compared to non-fluorinated Boc-D-Phenylalanine, the difluoro derivatives exhibit:
- Increased Lipophilicity : Fluorine atoms enhance membrane permeability.
- Improved Metabolic Stability : Fluorination reduces susceptibility to cytochrome P450 oxidation.
- Altered Electronic Properties : Electron-withdrawing fluorines may affect charge distribution in peptide backbones or receptor-binding pockets.
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